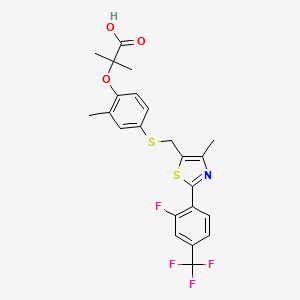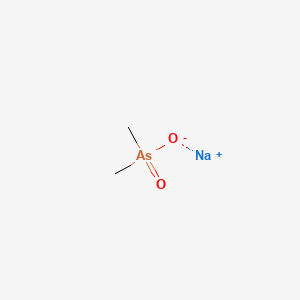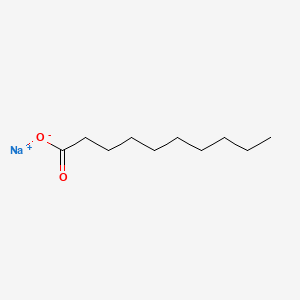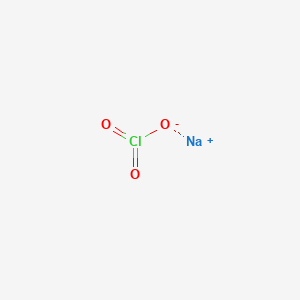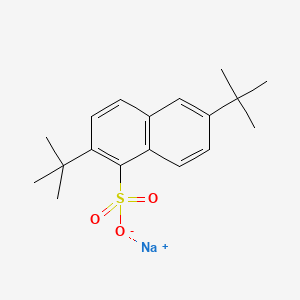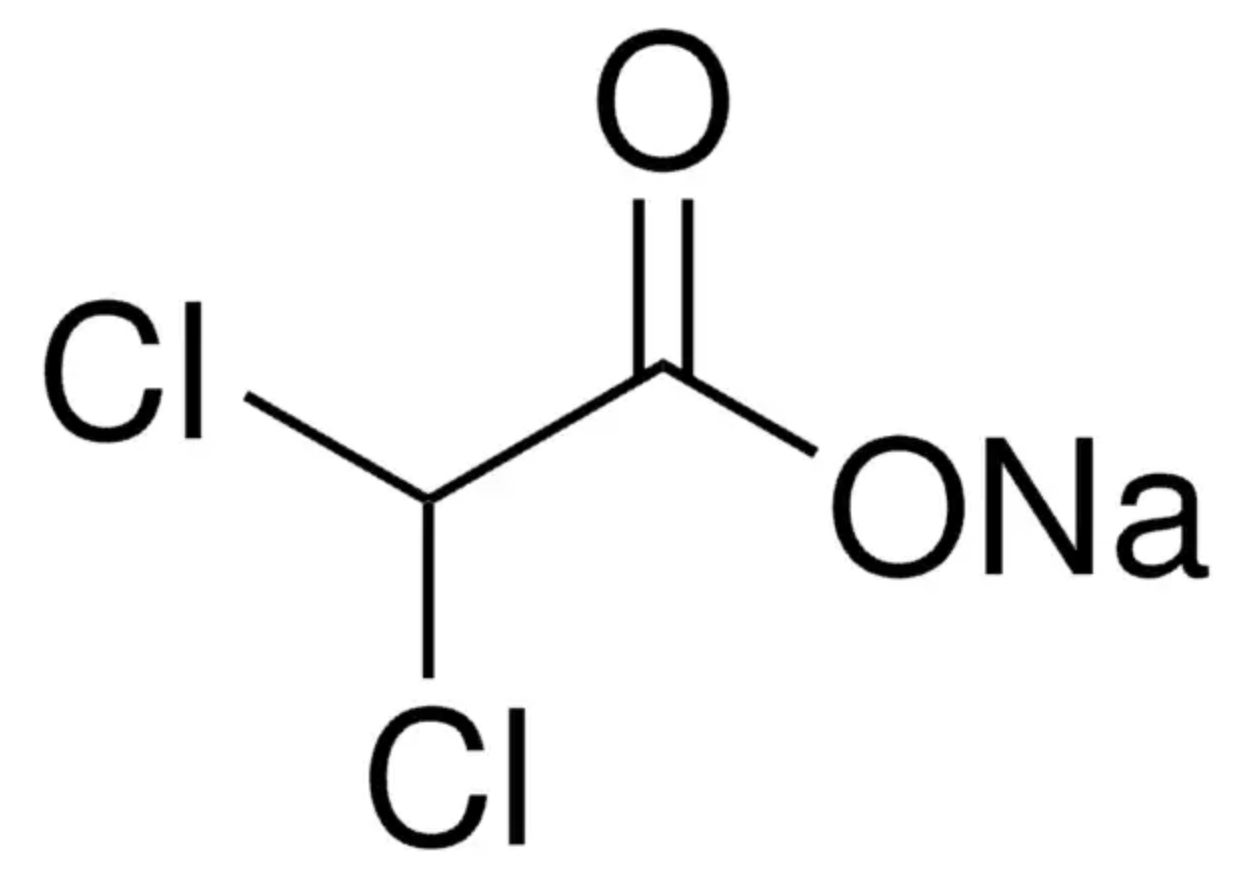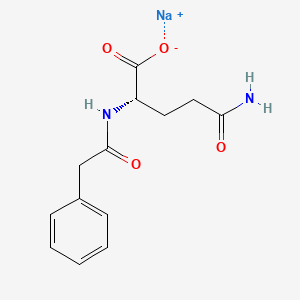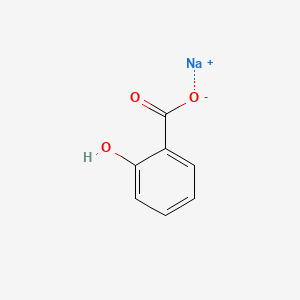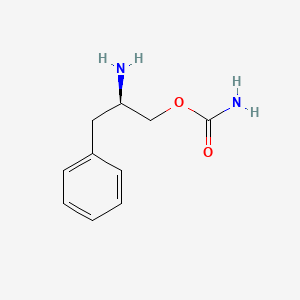![molecular formula C12H8N2O2 B1681109 9H-Pyrido[3,4-b]indole-1-carboxylic acid CAS No. 26052-96-0](/img/structure/B1681109.png)
9H-Pyrido[3,4-b]indole-1-carboxylic acid
Overview
Description
“9H-Pyrido[3,4-b]indole-1-carboxylic acid” is a chemical compound with the molecular formula C12H8N2O2 . It is a member of beta-carbolines and a mancude organic heterotricyclic parent . This compound is a natural product found in Polygala tenuifolia, Streptomyces nigra, and other organisms .
Synthesis Analysis
The synthesis of related compounds, such as 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives, has been carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst .Molecular Structure Analysis
The molecular structure of “9H-Pyrido[3,4-b]indole-1-carboxylic acid” comprises an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring . The InChI code for this compound is 1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.21 . It is a powder with a melting point of 235-236 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Application in Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of a variety of biologically active molecules .
- Methods of Application : A manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines .
- Results or Outcomes : This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has subsequently been used as the key step in the synthesis of alangiobussinine and a closely related analogue .
Application in Medicinal Chemistry
- Summary of the Application : Carbolines are an important class of naturally occurring compounds containing the β-carboline motif found in a number of biologically active molecules .
- Methods of Application : The formation of the β-carboline ring system in nature is well understood and biosynthetically has been shown to proceed by means of either a Pictet–Spengler or a Bischler–Napieralski cyclization followed by an oxidative dehydrogenation process .
- Results or Outcomes : These molecules have recently been shown to be active against Alzheimer’s disease, bacterial infection, inflammation, HIV and AIDS, and various forms of cancers .
Application in Biological Research
- Summary of the Application : Indole derivatives, including 9H-Pyrido[3,4-b]indole, have been found to possess various biological activities .
- Methods of Application : These compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Application in Dye Synthesis
- Summary of the Application : The julolidine-structured pyrido indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye .
- Methods of Application : The dye is synthesized and then its optical and electrochemical properties are studied .
- Results or Outcomes : The dye has been found to have certain desirable properties, making it useful in a variety of applications .
Application in Synthesis of Alangiobussinine
- Summary of the Application : Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been used as the key step in the synthesis of alangiobussinine .
- Methods of Application : A manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines .
- Results or Outcomes : This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has subsequently been used as the key step in the synthesis of alangiobussinine and a closely related analogue .
Application in Fluorescent Dye Development
- Summary of the Application : The julolidine-structured pyrido indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye .
- Methods of Application : The dye is synthesized and then its optical and electrochemical properties are studied .
- Results or Outcomes : The dye has been found to have certain desirable properties, making it useful in a variety of applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPNEGORDFERGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-b]indole-1-carboxylic acid | |
CAS RN |
26052-96-0 | |
| Record name | 9H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

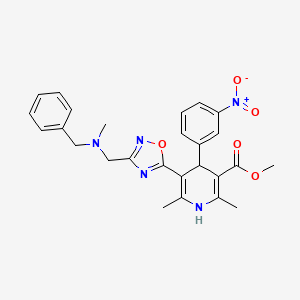
![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)
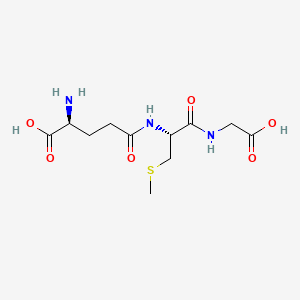
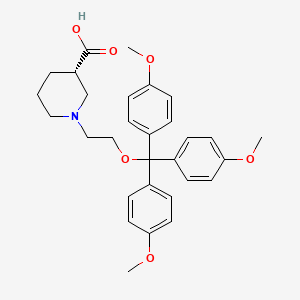
![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)
